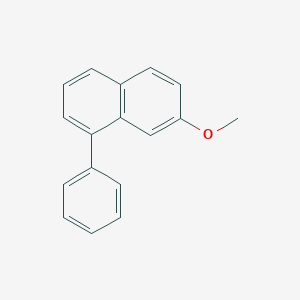

7-Methoxy-1-phenylnaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Methoxy-1-phenylnaphthalene: is an organic compound with the molecular formula C17H14O . It is a derivative of naphthalene, where a methoxy group is attached to the seventh position and a phenyl group is attached to the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-phenylnaphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of aluminum chloride (AlCl3) to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is then reduced to 4-(4-methoxyphenyl)butanoic acid, which undergoes cyclization to form 7-methoxy-1-tetralone. Finally, dehydrogenation of 7-methoxy-1-tetralone yields this compound .

Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed for the production of this compound. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow process involves the same steps as the batch process but is carried out in a continuous manner, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1-phenylnaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydronaphthalenes .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research indicates that derivatives of 7-Methoxy-1-phenylnaphthalene exhibit notable antibacterial properties. A study evaluated various substituted phenylnaphthalenes for their effectiveness against Staphylococcus aureus and Enterococcus species. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as therapeutic agents against resistant bacterial strains .

Immunomodulatory Effects

Another area of interest is the immunomodulatory activity of this compound derivatives. A study found that these compounds could enhance immune responses, particularly in contexts like HIV treatment, where they may help the immune system eliminate the virus and reduce opportunistic infections . The following table summarizes the proliferation rates of spleen cells in response to various derivatives:

| Compound Name | Proliferation Rate (%) at 50 µg/ml | Proliferation Rate (%) at 100 µg/ml | Proliferation Rate (%) at 200 µg/ml |

|---|---|---|---|

| 1-Phenyl-6,7,8-trimethoxy naphthalene-3-carboxylic acid | 151.141 | 170.687 | 284.062 |

| 1-Phenyl-6,7-dimethoxy naphthalene-3-carboxylic acid | 218.945 | 291.461 | 542.715 |

| 1-Phenyl-6-methoxy-7-hydroxy-naphthalene-3-carboxylic acid | 153.117 | 224.112 | 380.921 |

Mechanism of Action

The mechanism by which these compounds exert their effects involves interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. Understanding these interactions is crucial for optimizing their therapeutic potential.

Nanotechnology

Phenolic-enabled Nanotechnology

The compound's phenolic nature makes it suitable for applications in nanotechnology, particularly in biomedical fields. Phenolic compounds like this compound are utilized for the synthesis of nanohybrid materials due to their unique physiochemical properties and biocompatibility . These materials can be engineered for specific functions such as drug delivery systems or biosensing applications.

Environmental Science

Toxicity Monitoring

Research into environmental applications has explored the use of phenolic compounds for monitoring toxic substances in various scenarios, such as burn pit emissions . The ability to detect and quantify harmful compounds is vital for assessing environmental health risks.

Mechanism of Action

The mechanism of action of 7-Methoxy-1-phenylnaphthalene and its derivatives involves interactions with various molecular targets and pathways. For instance, in anticancer research, these compounds may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

- 1-Phenylnaphthalene

- 7-Methoxy-1-tetralone

- 1-Methoxynaphthalene

Comparison: Compared to 1-Phenylnaphthalene, 7-Methoxy-1-phenylnaphthalene has an additional methoxy group, which can influence its reactivity and interactions with other molecules. 7-Methoxy-1-tetralone is a precursor in the synthesis of this compound and shares similar structural features. 1-Methoxynaphthalene, on the other hand, lacks the phenyl group, making it less complex and potentially less versatile in certain applications .

Conclusion

This compound is a compound with significant potential in various fields of scientific research. Its unique structural properties, diverse chemical reactivity, and wide range of applications make it a valuable compound for further study and development.

Biological Activity

7-Methoxy-1-phenylnaphthalene (C17H14O) is an organic compound characterized by a methoxy group (-OCH₃) at the seventh position and a phenyl group (-C₆H₅) at the first position of the naphthalene structure. This compound has garnered attention for its potential biological activities , particularly in the fields of cancer research and antimicrobial studies . Understanding its biological activity is crucial for exploring its therapeutic applications and optimizing its use in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties . A study evaluating various phenylnaphthalene derivatives found that certain analogs, including those with methoxy substitutions, demonstrated cytotoxic effects against human breast cancer cell lines (MCF-7). The mechanism of action involved cell cycle arrest and apoptosis induction, primarily through the modulation of cyclin-dependent kinases (CDKs) and activation of apoptotic pathways involving caspases .

- Cell Cycle Arrest : The compound led to S phase arrest, increasing p21 and p27 levels while decreasing cyclins D1 and E, as well as CDK4 and CDK2 levels.

- Apoptosis Induction : The apoptosis process was linked to increased Fas expression, elevated PARP activity, and alterations in the Bax/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling .

Antibacterial Activity

In addition to its anticancer effects, this compound has been investigated for its antibacterial properties . Studies have shown that derivatives of this compound possess antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin .

Summary of Antibacterial Activity

| Compound | Target Bacteria | MIC (µmol/L) |

|---|---|---|

| 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | MRSA | 26.0 |

| 2-hydroxy-N-phenylnaphthalene-1-carboxamide | M. kansasii | 15.2 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The presence of the methoxy group significantly influences both its lipophilicity and biological interactions . Studies suggest that substituents on the naphthalene ring can enhance or diminish biological efficacy depending on their electronic properties and spatial orientation .

Key Findings on SAR

- Lipophilicity : Higher lipophilicity generally correlates with increased antibacterial activity.

- Substituent Effects : Electron-withdrawing groups tend to enhance activity against certain bacterial strains.

Study on Cytotoxicity

A detailed investigation into the cytotoxic effects of various phenylnaphthalene derivatives revealed that this compound exhibited significant cytotoxicity against MCF-7 cells. The study utilized assays to establish IC50 values and elucidate mechanisms of action through molecular pathway analysis .

Antimicrobial Efficacy Assessment

In another study focused on antibacterial activity, the efficacy of this compound derivatives was tested against multiple microbial strains. The results indicated promising antibacterial properties, particularly against resistant strains like MRSA, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Properties

CAS No. |

27331-38-0 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

7-methoxy-1-phenylnaphthalene |

InChI |

InChI=1S/C17H14O/c1-18-15-11-10-14-8-5-9-16(17(14)12-15)13-6-3-2-4-7-13/h2-12H,1H3 |

InChI Key |

KOMPYRNICSLPKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC=C2C3=CC=CC=C3)C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.